Cas no 2248386-54-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoate is a bifunctional organic compound combining isoindole and indole moieties, offering versatility in synthetic and pharmaceutical applications. Its structure features reactive carbonyl groups and a flexible butanoate linker, enabling selective modifications and conjugation with biomolecules. The compound’s dual heterocyclic framework enhances binding affinity in molecular interactions, making it valuable for drug discovery and biochemical research. Its stability under physiological conditions and compatibility with common organic solvents further support its utility in derivatization and intermediate synthesis. This compound is particularly suited for developing targeted therapeutics or probes due to its modular reactivity and structural adaptability.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoate structure
2248386-54-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoate
CAS No:2248386-54-9
MF:C20H16N2O5
MW:364.351445198059
CID:6123124
PubChem ID:165975776
Update Time:2025-08-03

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoate
    • 2248386-54-9
    • EN300-6520611
    • Inchi: 1S/C20H16N2O5/c23-17-11-13-10-12(8-9-16(13)21-17)4-3-7-18(24)27-22-19(25)14-5-1-2-6-15(14)20(22)26/h1-2,5-6,8-10H,3-4,7,11H2,(H,21,23)
    • InChI Key: ZFQCVADDCAMXFZ-UHFFFAOYSA-N
    • SMILES: O(C(CCCC1C=CC2=C(C=1)CC(N2)=O)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 364.10592162g/mol
  • Monoisotopic Mass: 364.10592162g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 624
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 92.8Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoate

Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoate (CAS No. 2248386-54-9)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoate (CAS No. 2248386-54-9) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. This molecule features a unique combination of isoindole and indole moieties, which are known for their diverse biological activities. Researchers are increasingly interested in this compound due to its structural complexity and potential applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and neurological pathways.

In recent years, the demand for novel heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoate has surged, driven by advancements in precision medicine and biomarker development. The compound's CAS No. 2248386-54-9 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry. Its dual-functional structure allows it to interact with multiple biological targets, making it a promising candidate for multi-target drug design (MTDD), a hot topic in modern pharmacology.

One of the key features of this compound is its ester linkage, which enhances its stability and bioavailability. This property is particularly valuable in the development of prodrugs, a trending area in pharmaceutical sciences. Prodrugs are designed to improve drug delivery and reduce side effects, and 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoate could serve as a scaffold for such applications. Additionally, its indole derivative component is associated with serotonin modulation, a focus area for researchers studying neurodegenerative diseases and mood disorders.

The synthesis of CAS No. 2248386-54-9 involves sophisticated organic synthesis techniques, including amide coupling and esterification. These methods are widely discussed in chemical synthesis forums and are critical for producing high-purity batches for research. The compound's molecular weight and solubility profile are also frequently queried, as they influence its applicability in in vitro and in vivo studies. Given the rise of AI-driven drug discovery, this compound's structural data is increasingly being used to train machine learning models for virtual screening.

From a commercial perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoate is gaining attention in the fine chemicals market. Suppliers and manufacturers are expanding their catalogs to include such niche compounds, catering to the needs of contract research organizations (CROs) and academic labs. The compound's patent status and regulatory compliance are also common search queries, highlighting the importance of intellectual property and safety in its commercialization.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-(2-oxo-2,3-dihydro-1H-indol-5-yl)butanoate (CAS No. 2248386-54-9) represents a fascinating intersection of chemical innovation and therapeutic potential. Its unique structure, combined with the growing interest in multi-functional drugs and AI-assisted research, positions it as a compound worth watching in the coming years. Researchers and industry professionals alike are encouraged to explore its properties further, as it may hold the key to breakthroughs in targeted therapies and drug delivery systems.

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